molecular formula C9H10N2O4 B1380900 Glycine, N-(4-amino-2-hydroxybenzoyl)- CAS No. 7414-98-4

Glycine, N-(4-amino-2-hydroxybenzoyl)-

Cat. No.: B1380900
CAS No.: 7414-98-4
M. Wt: 210.19 g/mol
InChI Key: NTFRJXJYBFHCHZ-UHFFFAOYSA-N
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Description

Glycine, N-(4-amino-2-hydroxybenzoyl)- is a glycine derivative characterized by a 4-amino-2-hydroxybenzoyl substituent attached to the amino group of glycine. Such features are critical in biological interactions, such as enzyme binding or receptor modulation, and may influence solubility, stability, and reactivity in synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(4-amino-2-hydroxybenzoyl)- typically involves the reaction of 4-amino-2-hydroxybenzoic acid with glycine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent, usually dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: On an industrial scale, the production of Glycine, N-(4-amino-2-hydroxybenzoyl)- may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can further enhance the efficiency of the production process .

Types of Reactions:

    Oxidation: Glycine, N-(4-amino-2-hydroxybenzoyl)- can undergo oxidation reactions, particularly at the amino and hydroxyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced using agents like sodium borohydride, targeting the carbonyl group in the benzoyl moiety.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles such as alkyl halides can replace the hydrogen atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Mechanism of Action

Glycine, N-(4-amino-2-hydroxybenzoyl)- is characterized by its role in biochemical pathways, particularly its interactions with enzymes and proteins. It functions as a building block in the synthesis of more complex molecules and is involved in metabolic regulation through its participation in the glycine cleavage system (GCS) and serine hydroxymethyltransferase pathways. The compound's molecular mechanism includes binding interactions that can either inhibit or activate enzymatic activity depending on the context.

Chemistry

  • Synthesis Building Block : It is utilized as a reagent in organic reactions and as a precursor for synthesizing other compounds.
  • Comparison with Similar Compounds : Unlike Glycine, N-(2-hydroxybenzoyl)-, which lacks an amino group, Glycine, N-(4-amino-2-hydroxybenzoyl)- exhibits distinct reactivity due to its unique functional groups.

Biology

  • Enzymatic Studies : The compound serves as a model in enzymatic studies to understand biochemical pathways.
  • Neurotransmitter Role : It acts as an inhibitory neurotransmitter and co-agonist at NMDA receptors, influencing synaptic transmission in the central nervous system.

Medicine

  • Therapeutic Potential : Research indicates potential anti-inflammatory and antioxidant effects. Studies have suggested its role in modulating metabolic disorders and possibly exhibiting antipsychotic activity.
  • Case Study Example : In animal models, varying dosages of Glycine, N-(4-amino-2-hydroxybenzoyl)- have shown beneficial effects on metabolic regulation at lower doses while higher doses may lead to adverse effects.

Industry

  • Pharmaceutical Production : The compound is used in the synthesis of pharmaceuticals and agrochemicals.
  • Dyes and Pigments : It serves as an intermediate in the production of dyes and pigments due to its reactive functional groups.

Table 1: Comparison of Glycine Derivatives

Compound NameFunctional GroupsApplications
Glycine, N-(4-amino-2-hydroxybenzoyl)-Amino, HydroxylPharmaceuticals, Biochemical Research
Glycine, N-(2-hydroxybenzoyl)-HydroxylOrganic Synthesis
Sodium N-(8-[2-hydroxybenzoyl] amino) caprylateAminoDrug Delivery Systems

Mechanism of Action

The mechanism of action of Glycine, N-(4-amino-2-hydroxybenzoyl)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The compound’s ability to chelate metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Structural and Physical Properties

The substituent on the benzoyl or phenyl group significantly impacts molecular weight, boiling point, and polarity. For example:

Table 1: Comparative Physical Properties of Glycine Derivatives

Compound Name Substituent Molecular Weight (g/mol) Boiling Point (°C) Polarity (PSA*)
Glycine, N-(4-amino-2-hydroxybenzoyl)- 4-amino-2-hydroxybenzoyl ~196† Not reported High (≥100 Ų‡)
Glycine, N-(4-chlorophenyl)- 4-chlorophenyl 185.61 412.5 63.3 Ų
Glycine, N-(4-cyanophenyl)-, ethyl ester 4-cyanophenyl 202.22 454 ~80 Ų‡
Glycine, N-(4-nitrobenzoyl)-, ethyl ester 4-nitrobenzoyl 252.22 454 ~110 Ų‡
Glycine, N-(4-methylbenzoyl) 4-methylbenzoyl ~179.17 Not reported ~50 Ų‡

*PSA: Polar Surface Area (estimated for analogs).
†Calculated based on formula C₉H₉N₃O₃.
‡Inferred from substituent contributions.

The 4-amino-2-hydroxybenzoyl group in the target compound likely confers higher polarity and water solubility compared to chloro- or methyl-substituted analogs. This is supported by the increased PSA values of nitro- and cyano-substituted derivatives, which also exhibit strong electron-withdrawing effects .

Research Findings and Implications

  • Hydrogen Bonding and Solubility: The amino and hydroxyl groups in Glycine, N-(4-amino-2-hydroxybenzoyl)- likely increase aqueous solubility compared to methyl or chloro analogs, facilitating its use in drug formulation .
  • Stability Considerations: Nitro-substituted derivatives exhibit higher thermal stability (e.g., boiling point ~454°C), whereas the target compound’s phenolic hydroxyl group may confer susceptibility to oxidation, requiring stabilization in storage .

Biological Activity

Glycine, N-(4-amino-2-hydroxybenzoyl)-, also referred to as a glycine derivative, has garnered attention due to its potential biological activities. This compound is particularly notable for its roles in various physiological processes, including its interactions with neurotransmitter systems and its implications in inflammation and cancer therapy.

Physiological Roles of Glycine

1. Neurotransmission:
Glycine serves as a major inhibitory neurotransmitter in the central nervous system (CNS). It acts primarily through glycine receptors (GlyRs), which are ligand-gated ion channels that mediate synaptic inhibition in the spinal cord and brainstem. Glycine's role as a co-agonist at NMDA receptors enhances excitatory neurotransmission, highlighting its dual functionality in the CNS . Dysregulation of glycinergic transmission has been implicated in various pain syndromes, where reduced GlyR expression correlates with increased nociceptive sensitivity .

2. Anti-inflammatory Effects:
Glycine derivatives have demonstrated significant anti-inflammatory properties. For instance, glycine chloramine, produced during inflammatory states, has been shown to suppress the production of pro-inflammatory cytokines and protect against oxidative stress . The synthesis of glycine-bearing derivatives has been explored for their potential to act as colon-specific prodrugs that release therapeutic agents in inflamed tissues, targeting conditions such as colorectal cancer .

3. Metabolic Functions:
Glycine is essential for several metabolic pathways, including protein synthesis and the production of key biomolecules such as glutathione. It constitutes about 11.5% of total amino acids in the human body and plays a critical role in collagen formation, where it is found at every third position in the triple helix structure . Additionally, glycine supplementation has been linked to improved liver function and reduced alcohol-induced hepatotoxicity by modulating lipid metabolism and enhancing detoxification processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of glycine derivatives:

  • Study on Glycine Chloramine:
    A study demonstrated that glycine chloramine effectively reduced inflammation by inhibiting NFκB target gene products in colon carcinoma cells. The results indicated that glycine derivatives could serve as potential therapeutic agents for inflammatory diseases .
  • Neuroprotective Effects:
    Research has shown that glycine supplementation can mitigate neuronal damage caused by oxidative stress and improve outcomes in models of neurological disorders. For example, glycine was found to reduce endotoxic shock injuries and protect against liver damage resulting from alcohol consumption .

Data Tables

The following table summarizes key findings related to the biological activities of glycine derivatives:

Activity Mechanism/Effect References
NeurotransmissionInhibitory action via GlyRs; co-agonist at NMDA receptors ,
Anti-inflammatorySuppression of NFκB; production of glycine chloramine ,
Metabolic regulationEnhances detoxification; reduces alcohol-induced toxicity
Cancer therapyPotential use in targeting colorectal cancer

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Glycine, N-(4-amino-2-hydroxybenzoyl)-, and how can reaction conditions be optimized?

  • Methodology : A modified Schlenk technique under inert atmosphere is advised to prevent oxidation of the amino and hydroxyl groups. Key steps include:

  • Coupling agents : Use carbodiimides (e.g., EDC) with NHS esters to activate the carboxylic acid group of 4-amino-2-hydroxybenzoic acid for glycine conjugation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Temperature control : Maintain 0–4°C during activation to minimize side reactions, then warm to 25°C for coupling.
  • Purification : Employ reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the product .

Q. How should researchers characterize the structure and purity of this compound?

  • Analytical techniques :

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., ESI+ mode, expected [M+H]+ ion).
  • Multinuclear NMR (1H, 13C, COSY, HSQC) to resolve the aromatic protons of the 4-amino-2-hydroxybenzoyl moiety and glycine’s methylene group. Note: Aqueous solvents may require deuterated DMSO for solubility .
  • X-ray crystallography : Co-crystallize with counterions (e.g., sodium acetate) to resolve stereoelectronic effects .
    • Purity assessment : Use UPLC with UV detection (λ = 254 nm) to ensure >98% purity .

Q. What factors influence the stability of Glycine, N-(4-amino-2-hydroxybenzoyl)- in aqueous solutions?

  • Critical parameters :

  • pH : Stability decreases below pH 3 (protonation of amino group) and above pH 9 (hydroxyl group deprotonation). Optimal stability: pH 5–7 in phosphate buffer .
  • Temperature : Store lyophilized at –20°C; aqueous solutions degrade within 72 hours at 25°C .
  • Light sensitivity : Protect from UV exposure due to the aromatic amine moiety .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound in enzymatic inhibition?

  • Approach :

  • Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., hydroxylase or transferase families). Pay attention to hydrogen bonding between the 2-hydroxybenzoyl group and catalytic residues .
  • Site-directed mutagenesis : Validate predicted binding sites by mutating key residues (e.g., Tyr → Phe) and measure changes in IC50 .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to correlate SAR with enthalpy-driven interactions .

Q. How should contradictory data on this compound’s biological activity be resolved?

  • Troubleshooting steps :

  • Batch variability : Compare NMR spectra of active vs. inactive batches to detect impurities (e.g., oxidation byproducts) .
  • Assay conditions : Replicate experiments under standardized protocols (e.g., ATP concentration in kinase assays).
  • Orthogonal validation : Use SPR (surface plasmon resonance) and cellular assays (e.g., luciferase reporters) to confirm target engagement .

Q. What advanced techniques are suitable for studying its metabolic fate in vivo?

  • Strategies :

  • Radiolabeling : Synthesize [14C]-glycine-labeled analogs for tracing metabolic pathways in rodent models .
  • LC-MS/MS metabolomics : Profile urinary metabolites using a Q-TOF system and compare against databases (e.g., HMDB) .
  • Stable isotope tracing : Administer 13C-labeled compound and analyze isotopic enrichment in tissues via NMR .

Properties

IUPAC Name

2-[(4-amino-2-hydroxybenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c10-5-1-2-6(7(12)3-5)9(15)11-4-8(13)14/h1-3,12H,4,10H2,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFRJXJYBFHCHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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